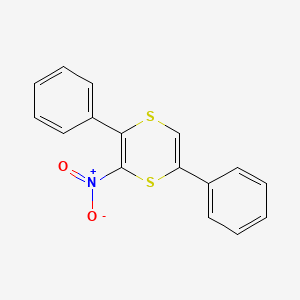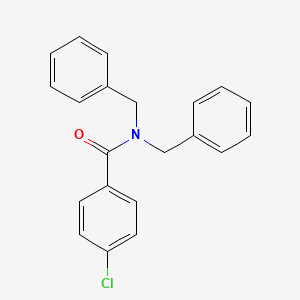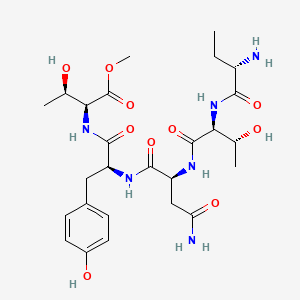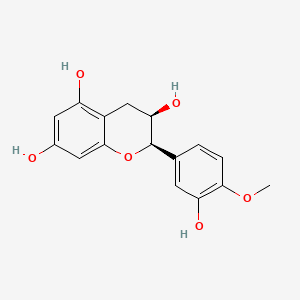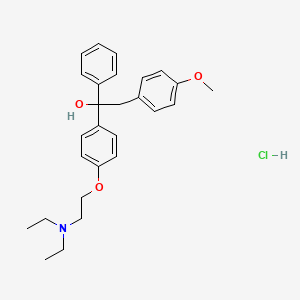
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 2-chloro-1-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)benzene.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the phenothiazine attacks the carbon atom bearing the chlorine substituent, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular signaling pathways and neurotransmitter systems.
Medicine: Investigated for its antipsychotic, antiemetic, and antihistaminic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride involves its interaction with various molecular targets:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, contributing to its antipsychotic effects.
Histamine Receptors: It may also block histamine receptors, leading to its antihistaminic properties.
Serotonin Receptors: Interaction with serotonin receptors may play a role in its antiemetic effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
2-Chloro-10-(3-(2,2,4-trimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its trimethylpyrrolidinyl substituent may influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects.
属性
CAS 编号 |
2622-39-1 |
|---|---|
分子式 |
C22H28Cl2N2S |
分子量 |
423.4 g/mol |
IUPAC 名称 |
2-chloro-10-[3-(2,2,4-trimethylpyrrolidin-1-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C22H27ClN2S.ClH/c1-16-14-22(2,3)24(15-16)11-6-12-25-18-7-4-5-8-20(18)26-21-10-9-17(23)13-19(21)25;/h4-5,7-10,13,16H,6,11-12,14-15H2,1-3H3;1H |
InChI 键 |
CXZXVYKETNGOQS-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(N(C1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)
